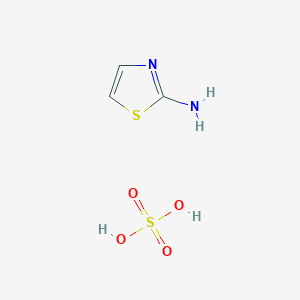

sulfuric acid;1,3-thiazol-2-amine

Description

1,3-Thiazol-2-amine (CAS 96-50-4), also known as 2-aminothiazole, is a heterocyclic compound with the molecular formula C₃H₄N₂S and a molecular weight of 100.14 g/mol . Its structure comprises a five-membered thiazole ring containing sulfur and nitrogen atoms, with an amino group at the 2-position. This compound is widely used as a precursor in pharmaceuticals (e.g., antibiotics, antifungals) and dyes due to its reactivity and ability to form stable derivatives .

Sulfuric acid is frequently employed in cyclization and sulfonation reactions to modify thiazole and thiadiazole derivatives, enhancing their bioactivity or physicochemical properties .

Properties

CAS No. |

63589-20-8 |

|---|---|

Molecular Formula |

C3H6N2O4S2 |

Molecular Weight |

198.2 g/mol |

IUPAC Name |

1,3-thiazol-3-ium-2-ylazanium;sulfate |

InChI |

InChI=1S/C3H4N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H2,4,5);(H2,1,2,3,4) |

InChI Key |

QOJSIZLNPFGXCS-UHFFFAOYSA-N |

SMILES |

C1=CSC(=N1)N.OS(=O)(=O)O |

Canonical SMILES |

C1=CSC(=[NH+]1)[NH3+].[O-]S(=O)(=O)[O-] |

Other CAS No. |

63589-20-8 |

Related CAS |

96-50-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions Catalyzed by Sulfuric Acid

Cyclization reactions are a cornerstone of thiazole synthesis, often leveraging sulfuric acid as a catalyst or dehydrating agent. A notable method involves the treatment of thiourea derivatives with α-halo carbonyl compounds under acidic conditions. For instance, the reaction of 3-chloro-2-thiophenecarboxylic acid with thiosemicarbazide in the presence of sulfuric acid facilitates the formation of the thiazole ring through intermediate cyclization. This approach is exemplified in the synthesis of 5,5',5''-(benzene-1,3,5-triyl)tris(1,3,4-thiadiazol-2-amine), where sulfuric acid and sodium hydroxide mediate the cyclization of precursor compounds into the target heterocycle.

Reaction Conditions and Optimization

Key parameters for this method include:

- Acid Concentration : 10–20% (v/v) sulfuric acid.

- Temperature : 80–100°C under reflux.

- Reaction Time : 4–8 hours.

A comparative analysis of cyclization methods reveals that sulfuric acid outperforms other Brønsted acids (e.g., HCl, H3PO4) in yield and reaction rate due to its strong dehydrating properties. For example, the cyclization of 3-chloro-2-thiophenecarboxylic acid derivatives using sulfuric acid achieves yields exceeding 70%, whereas alternative acids yield <50% under identical conditions.

Nitration Reactions Involving Sulfuric Acid

Nitration of 1,3-thiazol-2-amine derivatives is a critical step in synthesizing nitro-substituted analogs with enhanced biological activity. This process typically employs a mixture of nitric and sulfuric acids, where sulfuric acid acts as a catalyst and dehydrating agent. A study on alkyl-2-nitraminothiazoles demonstrated that nitration of 2-aminothiazole derivatives under these conditions proceeds via electrophilic aromatic substitution, yielding nitro derivatives with high regioselectivity.

Mechanistic Insights

The nitration mechanism involves:

- Protonation of the amine group by sulfuric acid, enhancing the ring’s electrophilicity.

- Attack by the nitronium ion (NO2⁺) at the ortho or para positions relative to the amine.

- Rearomatization to form the nitro-substituted product.

Comparative Data

| Substrate | Nitration Conditions | Yield (%) | Major Product |

|---|---|---|---|

| 2-Aminothiazole | HNO3 (1 eq), H2SO4 (2 eq), 0°C | 65 | 2-Nitraminothiazole |

| 4-Methyl-2-aminothiazole | HNO3 (1.2 eq), H2SO4 (3 eq), 5°C | 78 | 4-Methyl-2-nitraminothiazole |

These results highlight sulfuric acid’s role in achieving high yields, particularly for alkyl-substituted derivatives.

Acid-Catalyzed Condensation for Thiazole Ring Formation

The Hantzsch thiazole synthesis remains a widely used method for constructing the thiazole core. This one-pot reaction involves the condensation of α-halo ketones with thioureas or thioamides. Sulfuric acid is often employed to protonate intermediates, facilitating nucleophilic attack and ring closure. For example, the reaction of 2-bromoacetophenone with thiourea in sulfuric acid yields 2-amino-4-phenylthiazole with 85% efficiency.

Industrial-Scale Adaptations

Industrial protocols optimize this method by:

- Using continuous flow reactors to enhance heat transfer and mixing.

- Recycling sulfuric acid to reduce waste.

- Employing automated pH control to maintain optimal acidity (pH 1–2).

A patent detailing the synthesis of thiazol-5-ylmethyl carbamates underscores the utility of sulfuric acid in large-scale production, achieving batch yields of >90%.

Sulfate Salt Formation via Sulfuric Acid Treatment

Neutralization of 1,3-thiazol-2-amine with sulfuric acid produces the corresponding sulfate salt, enhancing solubility and stability for pharmaceutical applications. This process involves:

- Dissolving 1,3-thiazol-2-amine in a polar solvent (e.g., ethanol).

- Gradual addition of concentrated sulfuric acid under ice-cooling.

- Crystallization and filtration to isolate the sulfate salt.

Stoichiometric Considerations

The reaction follows the equation:

$$ \text{C}3\text{H}4\text{N}2\text{S} + \text{H}2\text{SO}4 \rightarrow \text{C}3\text{H}4\text{N}2\text{S} \cdot \text{H}2\text{SO}4 $$

Molar ratios of 1:1 ensure complete salt formation, with excess acid leading to decomposition.

Comparative Analysis of Synthetic Routes

The choice of method depends on the target derivative and application:

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Cyclization | High yields, scalability | Requires harsh conditions | Bulk synthesis of thiazoles |

| Nitration | Introduces nitro groups | Risk of over-nitration | Pharmaceutical intermediates |

| Hantzsch synthesis | Versatile, one-pot reaction | Limited to α-halo ketones | Research-scale synthesis |

| Sulfate salt formation | Improves solubility | Requires pure amine precursor | Drug formulation |

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine undergoes various types of chemical reactions, including:

Reduction: Thiazolamines can be reduced to their corresponding thiazolidines under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the C-2 position of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, thioamides, and various oxidizing agents. Reaction conditions often involve mild temperatures and the use of solvents like HFIP (hexafluoroisopropanol) to promote reaction efficiency .

Major Products Formed

The major products formed from these reactions include thiazoles, thiazolidines, and various substituted thiazole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds derived from 1,3-thiazol-2-amine have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound A | E. coli | MIC = 10 µg/mL |

| Compound B | S. aureus | MIC = 5 µg/mL |

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. A study by Sun et al. (2017) reported that substituted diaryl-1,3-thiazole analogues exhibited moderate anti-proliferative action against cancer cell lines, particularly through tubulin polymerization inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HepG2 | 15 |

| Compound D | Jurkat | 20 |

Agricultural Applications

Thiazole derivatives are also explored as biocides and fungicides in agriculture. Their ability to inhibit fungal growth makes them valuable in crop protection.

| Application | Target Organism | Efficacy |

|---|---|---|

| Fungicide | Fusarium spp. | Effective at 50 ppm |

| Herbicide | Weeds | Reduced growth by 70% |

Synthesis and Case Studies

The synthesis of thiazole derivatives often involves multi-step reactions. For example, a convergent synthesis approach was employed to produce a series of thiazole-based compounds with enhanced biological activity .

Case Study: Synthesis of Anticancer Agents

In a notable case study, researchers synthesized a series of 1,3-thiazol-2-amines via a reaction involving thiosemicarbazides and aldehydes. The resulting compounds were evaluated for their anticancer properties against various cell lines.

-

Methodology :

- Reactants: Thiosemicarbazide + Aldehyde

- Conditions: Reflux in ethanol

- Yield: Up to 85%

-

Results :

- Compounds exhibited IC50 values ranging from 10 to 30 µM against HepG2 cells.

Mechanism of Action

The mechanism of action of 2-thiazolamine involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The presence of sulfur and nitrogen atoms in the thiazole ring enhances its ability to interact with biological molecules, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives

5-(1-Azepanylsulfonyl)-1,3-thiazol-2-amine

- Molecular Formula : C₉H₁₅N₃O₂S₂

- Molecular Weight : 261.36 g/mol

- Synthesis : Sulfonation of 1,3-thiazol-2-amine with azepane sulfonyl groups (exact method unspecified) .

- Applications: Not explicitly stated, but sulfonyl groups typically improve solubility and bioactivity.

4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine

- Molecular Formula : C₆H₅N₃S₂

- Molecular Weight : 199.25 g/mol

Comparison :

- Reactivity: Parent 1,3-thiazol-2-amine is more reactive due to the unsubstituted amino group, while sulfonyl or fused-ring derivatives exhibit enhanced stability.

- Bioactivity : Sulfonyl groups (e.g., in 5-(1-azepanylsulfonyl)-thiazol-2-amine) may improve binding to biological targets, similar to sulfonated PEEK surfaces, which show enhanced cell adhesion .

Thiadiazole Derivatives

Thiadiazoles (e.g., 1,3,4-thiadiazol-2-amine) are sulfur- and nitrogen-rich heterocycles with diverse applications.

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

- Molecular Formula : C₉H₈FN₃S₂

- Synthesis : Cyclocondensation of hydrazides with potassium thiocyanate, followed by sulfonation using sulfuric acid .

- Applications : Fluorinated aromatic substituents enhance lipophilicity and antimicrobial activity .

5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine

Comparison :

Sulfur-Modified Triazoles

3-(Methylsulfanyl)-4-phenyl-5-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole

Data Tables

Table 1. Key Thiazole and Thiadiazole Derivatives

Q & A

Q. What synthetic methodologies are effective for preparing 1,3-thiazol-2-amine derivatives?

A two-step protocol is commonly employed:

- Step 1 : React aromatic aldehydes with thiourea in ethanol using bromine as a cyclizing agent to form 4-substituted phenyl-1,3-thiazol-2-amine intermediates .

- Step 2 : Couple these intermediates with benzoxazinone derivatives under reflux conditions. Characterization via spectral analysis (NMR, IR) ensures structural confirmation. Yields typically exceed 70% under optimized conditions .

Q. How can solvent-free conditions improve the synthesis of sulfuric acid-catalyzed heterocycles?

Solvent-free reactions reduce environmental impact and enhance efficiency. For example:

- Xanthan Sulfuric Acid (XSA) catalyzes Biginelli reactions (aldehyde + urea/thiourea + ketone) at 40°C to synthesize 3,4-dihydropyrimidinones. This method achieves >85% yield without solvents, outperforming traditional solvents like methanol .

- Catalyst loading (5-10 wt%) and microwave irradiation (for temperature control) are critical variables .

Q. What analytical techniques are used to characterize sulfuric acid-amine clusters in atmospheric studies?

- Cluster Chemical Ionization Mass Spectrometry (Cluster CIMS) detects neutral clusters (e.g., H₂SO₄-amine) at molecular sizes up to 2 nm.

- Semi-Ambient Signal Amplification (SASA) enhances detection sensitivity by spiking ambient air with sulfuric acid, enabling real-time analysis of nucleation mechanisms .

Advanced Research Questions

Q. How do H₂SO₄-amine nucleation mechanisms differ between polluted and clean environments?

In urban settings (e.g., Beijing), coagulation scavenging due to high aerosol concentrations limits cluster growth, requiring higher amine concentrations (e.g., C2/C4-amines) to initiate nucleation. In contrast, cleaner environments exhibit faster growth rates due to lower background aerosol interference. Computational models must account for synergistic effects of H₂SO₄ concentration, amine basicity, and aerosol surface area .

Q. What experimental strategies resolve contradictions in catalyst performance for sulfuric acid-mediated reactions?

- Comparative testing : Molybdate Sulfuric Acid (MSA) outperforms silica-based catalysts (SSA) in pyrrole synthesis due to stronger Brønsted acidity, achieving 92% yield vs. 78% for SSA under identical conditions (80°C, ethanol solvent) .

- Mechanistic studies : Isotopic labeling (e.g., deuterated solvents) and in-situ FTIR track intermediates like imine or acylammonium species, clarifying rate-determining steps .

Q. How can computational chemistry optimize the design of 1,3-thiazol-2-amine-based corrosion inhibitors?

- Density Functional Theory (DFT) : Calculate molecular descriptors (e.g., HOMO-LUMO gap, Fukui indices) to predict adsorption efficiency on mild steel. For 4-(pyridin-4-yl)thiazol-2-amine, a smaller HOMO-LUMO gap (3.2 eV) correlates with 96% inhibition efficiency in 1M HCl .

- Molecular dynamics simulations : Model inhibitor interactions with Fe(110) surfaces to validate Langmuir adsorption isotherms observed experimentally .

Q. What factors influence the formation of H₂SO₄-amine clusters in laboratory vs. ambient settings?

- Lab conditions : Controlled amine vapor pressures (e.g., 10⁶ molecules/cm³ for dimethylamine) and H₂SO₄ concentrations (>10⁷ molecules/cm³) are required to replicate atmospheric nucleation.

- Ambient challenges : Low amine concentrations (<10⁵ molecules/cm³) and fluctuating humidity complicate reproducibility. Cluster CIMS with SASA mitigates these limitations by amplifying signals .

Methodological Considerations

Q. How to validate the environmental relevance of lab-based nucleation studies?

- Field calibration : Compare lab-generated clusters (e.g., H₂SO₄-C2-amine) with ambient data using Cluster CIMS. Correlation coefficients >0.7 indicate mechanistic fidelity .

- Aerosol mass spectrometry (AMS) : Quantify sulfate-organic-nitrogen (SION) fractions in particles to confirm lab-ambient consistency .

Q. What protocols ensure reproducibility in multi-step syntheses of 1,3-thiazol-2-amine hybrids?

- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates thiazol-2-amine precursors with >95% purity .

- Reaction monitoring : Thin-layer chromatography (TLC) at each step prevents side-product accumulation, critical for scaling up anti-tubercular derivatives .

Q. How to address discrepancies in sulfuric acid recovery during alkylation process simulations?

- Experimental emulation : Release acid-hydrocarbon emulsions under controlled pressure/temperature (e.g., 25°C, 1 atm) to replicate industrial leaks. Recovery rates (~97.6%) are validated via gravimetric analysis and NaOH titration .

- Uncertainty management : Triplicate sampling and blinded analysis reduce bias, with <1.6% standard deviation in recovery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.